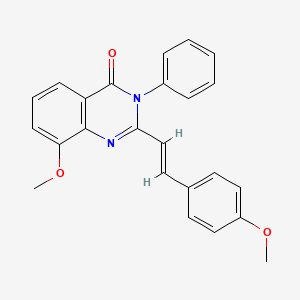![molecular formula C32H54O6 B1166941 2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate CAS No. 117663-11-3](/img/structure/B1166941.png)
2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate is a complex organic peroxide compound Organic peroxides are known for their applications in polymerization processes, serving as initiators due to their ability to decompose and generate free radicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate typically involves the reaction of 2,2-dimethyloctanoyl chloride with 2-(2,2-dimethyloctanoylperoxy)propan-2-ylphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the decomposition of the peroxide groups. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups in the compound can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxide groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals upon decomposition.
Biology: Investigated for its potential role in oxidative stress studies, as organic peroxides can induce oxidative damage in biological systems.
Medicine: Explored for its potential use in drug delivery systems, where controlled release of active pharmaceutical ingredients can be achieved through the decomposition of the peroxide groups.
Industry: Utilized in the production of polymers and resins, where it serves as a curing agent to initiate cross-linking reactions.
Wirkmechanismus
The mechanism of action of 2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate involves the decomposition of the peroxide groups to generate free radicals. These free radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being initiated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl peroxide: Commonly used as an initiator in polymerization reactions and as an acne treatment.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization and as a cross-linking agent in the production of polymers.
Cumene hydroperoxide: Employed in the production of phenol and acetone and as an initiator in polymerization reactions.
Uniqueness
2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate is unique due to its complex structure, which provides multiple sites for free radical generation This makes it particularly effective as an initiator in polymerization reactions, where controlled and efficient initiation is crucial
Eigenschaften
CAS-Nummer |
117663-11-3 |
|---|---|
Molekularformel |
C32H54O6 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
2-[3-[2-(7,7-dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 7,7-dimethyloctaneperoxoate |
InChI |
InChI=1S/C32H54O6/c1-29(2,3)22-15-11-13-20-27(33)35-37-31(7,8)25-18-17-19-26(24-25)32(9,10)38-36-28(34)21-14-12-16-23-30(4,5)6/h17-19,24H,11-16,20-23H2,1-10H3 |
InChI-Schlüssel |
HVJBZXQRUXFOHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)OOC(C)(C)C1=CC(=CC=C1)C(C)(C)OOC(=O)CCCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B1166881.png)
